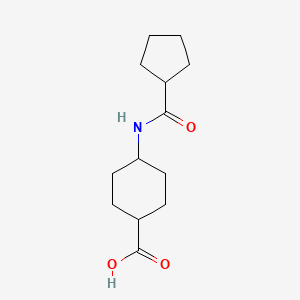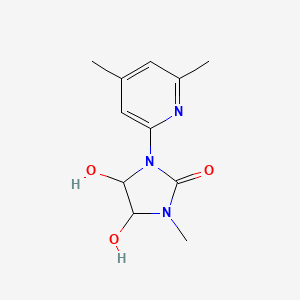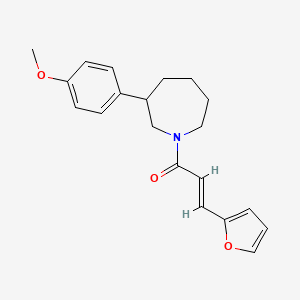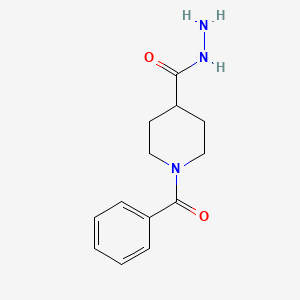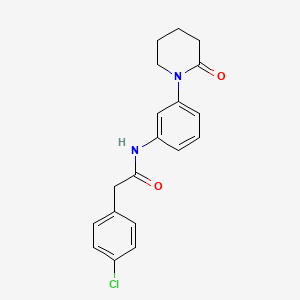
2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide” is a chemical compound with the molecular formula C24H24ClN5O3 . It is also known as Apixaban Chloro Impurity .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H24ClN5O3 . Unfortunately, the specific structural details or a diagram of the molecule are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available resources. The molecular weight is reported to be 465.93 .科学的研究の応用
Antibacterial Activity and QSAR Studies
Research has highlighted the synthesis and evaluation of derivatives related to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide for their potential antibacterial properties. For instance, compounds have been synthesized and tested for their effectiveness against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The Quantitative Structure-Activity Relationship (QSAR) studies of these compounds offer insights into how structural and physicochemical parameters influence antibacterial activity. This research suggests that certain substituents, particularly those increasing hydrophobicity or steric bulk, can enhance antibacterial efficacy (Desai et al., 2008).
Crystal Structure and Molecular Interaction Analysis
The crystal structures and molecular interactions of related chlorophenyl acetamide compounds have been extensively studied. These studies involve analyzing hydrogen bond formations, such as N–H···O and C–H···Cl/Br, which contribute to the stability and formation of three-dimensional architectures in these compounds. Such analyses are crucial for understanding the physicochemical properties and potential applications of these substances in various scientific domains (Hazra et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Some derivatives of 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. Research involving novel series of these compounds has demonstrated promising results in inhibiting cancer cell growth, reducing inflammation, and alleviating pain. These findings highlight the potential therapeutic applications of these compounds in treating various conditions (Rani et al., 2014).
Herbicide Action and Metabolism
The chloroacetamide class of compounds, including derivatives similar to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide, has been investigated for its use as herbicides. Studies focusing on the mechanism of action and metabolism of these herbicides in various plants demonstrate their effectiveness in controlling annual grasses and broad-leaved weeds. Understanding the biochemical pathways involved in the herbicidal action of chloroacetamides can lead to the development of more efficient and environmentally friendly agricultural chemicals (Weisshaar & Böger, 1989).
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-9-7-14(8-10-15)12-18(23)21-16-4-3-5-17(13-16)22-11-2-1-6-19(22)24/h3-5,7-10,13H,1-2,6,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHHMSNHYKYZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

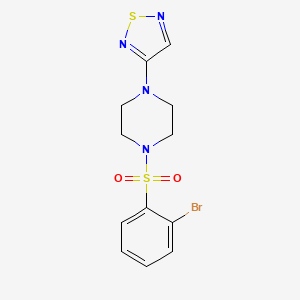
![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)
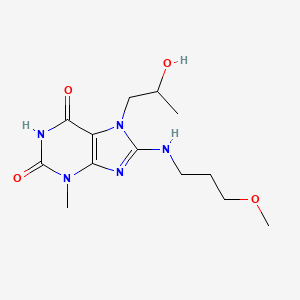
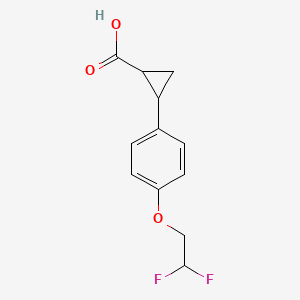
![5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2936464.png)
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)



